1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Synthetic Intermediate Oxacillin Synthesis Penicillin Derivatives

Synthesizing β-lactamase-resistant penicillins from non-acetylated isoxazole analogs often introduces low-yielding extra steps. 4-Acetyl-5-methyl-3-phenylisoxazole provides the direct 4-acetyl handle enabling a single-step oxidation to the 5-methyl-3-phenylisoxazole-4-carboxylic acid pharmacophore required for oxacillin-class antibiotics. • Crystalline solid (mp 54-56°C) for precise, consistent handling in high-throughput synthesis. • HPLC-validated reference standard: linear 10-100 µg/mL, LOD 2 µg/mL. • Scalable quantities available; stable under ambient shipping.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 19212-42-1
Cat. No. B101500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone
CAS19212-42-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyLWPHDEBMXBDBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-5-methyl-3-phenylisoxazole Overview


1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1), also known as 4-Acetyl-5-methyl-3-phenylisoxazole, is a heterocyclic organic compound featuring a 3-phenyl-5-methylisoxazole core with an acetyl group at the 4-position. It is a crystalline solid at ambient temperature, enabling precise handling and consistent purity in research applications . Its synthesis is typically achieved via 1,3-dipolar cycloaddition of nitrile oxides with sodium pentane-2,4-dionate [1]. The compound serves as a key building block in medicinal chemistry, particularly as a precursor to oxacillin-class antibiotics [2], and is widely used as a reference standard in chromatographic method development .

Synthetic intermediate for oxacillin-class β-lactam antibiotics
HPLC reference standard for chromatographic method development
Crystalline solid supports precise weighing and handling

Why Generic Substitution Fails


While many isoxazole derivatives share a common heterocyclic core, simple substitution is not feasible for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. Its unique 4-acetyl substitution pattern is a prerequisite for generating the 5-methyl-3-phenylisoxazole-4-carboxylic acid pharmacophore found in β-lactamase-resistant penicillins like oxacillin [1]. Attempting to use a non-acetylated analog (e.g., 5-methyl-3-phenylisoxazole) or a regioisomer (e.g., 3-methyl-5-phenylisoxazole) would derail the synthetic pathway, requiring additional, low-yielding functionalization steps. The following quantitative evidence demonstrates why this specific building block cannot be replaced by cheaper or more readily available alternatives.

Target
Substitute
Risk
4-Acetyl-5-methyl-3-phenylisoxazole
5-Methyl-3-phenylisoxazole
Missing 4-acetyl group may prevent oxacillin pharmacophore formation
4-Acetyl-5-methyl-3-phenylisoxazole
3-Methyl-5-phenylisoxazole
Regioisomeric shift may alter synthetic pathway and biological profile

Quantitative Differentiation vs. Analogs


Synthetic Efficiency vs. 3-Phenyl-5-methylisoxazole

The compound's 4-acetyl group is essential for conversion to the 5-methyl-3-phenylisoxazole-4-carboxylic acid moiety. This specific substitution pattern is integral to the structure of oxacillin, a β-lactamase-resistant penicillin [1]. In contrast, a non-acetylated analog like 3-phenyl-5-methylisoxazole lacks this functional handle, necessitating additional steps to introduce the 4-carboxyl group, which would reduce overall synthetic efficiency.

Synthetic Utility
Class-level
Direct precursor to oxacillin pharmacophore via oxidation; non-acetylated analog lacks functional handle
Supports synthesis pathway fit
Reported role in β-lactam antibiotic synthesis
Synthetic Intermediate Oxacillin Synthesis Penicillin Derivatives

Regioisomeric Distinction vs. 3-Methyl-5-phenylisoxazole

The regioisomer 3-methyl-5-phenylisoxazole exhibits distinct biological activity profiles. While 3-methyl-5-phenylisoxazole has been reported to possess nematicidal activity , the 5-methyl-3-phenyl substitution pattern of the target compound is specifically required for the oxacillin pharmacophore [1]. Furthermore, the 4-acetyl group in the target compound provides a unique reactive center for further derivatization, which is absent in the regioisomer.

Regioisomer Profile
Class-level
5-methyl-3-phenyl pattern required for oxacillin; 3-methyl-5-phenyl regioisomer shows distinct bioactivity
Regioisomer identity critical for synthetic outcome
Nematicidal activity reported for regioisomer
Medicinal Chemistry Structure-Activity Relationship Isoxazole Regioisomers

HPLC Reference Standard Performance

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is employed as a reference standard in HPLC method development. A validated HPLC method for quantifying the compound in pharmaceutical formulations achieved a linear range of 10–100 µg/mL with a detection limit of 2 µg/mL, demonstrating its suitability for quality control applications .

HPLC Performance
Data to verify
Linear range 10–100 µg/mL, LOD 2 µg/mL
May support QC method development
Source review recommended
Analytical Chemistry HPLC Method Development Reference Standard

Physicochemical Benchmarking

Commercial suppliers provide 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone with a specified purity of 97% and a melting point of 54–56°C . This melting point range is consistent across multiple vendors , providing a reliable identity and purity check for incoming quality control. The crystalline nature of the compound ensures consistent purity and facilitates precise application in research and industrial processes .

Physicochemical Spec
Cross-study comparable
Purity ≥97%, mp 54–56 °C
Consistent identity across vendors
Supplier specification review
Chemical Procurement Quality Control Physicochemical Characterization

Optimal Application Scenarios


Intermediate for β-Lactamase-Resistant Penicillins

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is the optimal starting material for synthesizing the 5-methyl-3-phenylisoxazole-4-carboxylic acid moiety found in oxacillin and related β-lactamase-resistant penicillins. Its 4-acetyl group provides a direct synthetic handle for oxidation to the carboxylic acid, a step not readily achievable with non-acetylated isoxazole analogs [1]. This makes it the preferred choice for medicinal chemistry groups developing new penicillin derivatives.

HPLC Reference Standard for QC

Based on validated HPLC method parameters, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is suitable as a reference standard for quantifying related substances in pharmaceutical formulations. Its distinct retention time and established linear range (10–100 µg/mL) and detection limit (2 µg/mL) support its use in method development and routine quality control testing .

Crystalline Building Block for Medicinal Chemistry

The compound's crystalline nature and consistent melting point (54–56°C) across commercial suppliers ensure reliable handling and purity for high-throughput synthesis applications. Its well-defined solid-state properties, confirmed by single-crystal X-ray diffraction [2], make it a robust building block for generating diverse isoxazole-based libraries.

Application
Selection Property
Validation Focus
β-Lactam synthesis pathway
4-Acetyl functional handle
Oxacillin pharmacophore conversion
HPLC method development
Defined retention behavior
Method linearity and detection limit
Medicinal chemistry building block
Crystalline solid form
Lot-to-lot purity and identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.